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molecular formula C10H14O B1143724 (R)-(+)-2-Methyl-1-phenyl-1-propanol CAS No. 14898-86-3

(R)-(+)-2-Methyl-1-phenyl-1-propanol

Cat. No. B1143724
M. Wt: 150.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05144039

Procedure details

The same procedure as in Example 1 was repeated except that (+)-norephedrine hydrochloride was replaced by (-)-norephedrine hydrochloride, triglyme was replaced by 0.4 ml of dimethylformamide, dimethyl sulfide was replaced by diethyl sulfide, monochlorobenzene was replaced by 1,2-dichloroethane, (E)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one was replaced by 0.27 g (1.85 mmoles) of phenyl isopropyl ketone, and the reduction reaction was conducted for 18.5 hours, to obtain 0.27 g of crude (-)-phenylisobutyl alcohol.
[Compound]
Name
(+)-norephedrine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.27 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C[C@H](N)[C@H](O)C1C=CC=CC=1.Cl.COCCOCCOCCOC.CSC.C(SCC)C.ClC1C=C(Cl)C=CC=1/C=C(/N1C=NC=N1)\C(=O)C(C)(C)C.[CH:54]([C:57]([C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1)=[O:58])([CH3:56])[CH3:55]>ClCCCl.ClC1C=CC=CC=1.CN(C)C=O>[C:59]1([CH:57]([OH:58])[CH:54]([CH3:55])[CH3:56])[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1 |f:0.1|

Inputs

Step One
Name
(+)-norephedrine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)\C=C(/C(C(C)(C)C)=O)\N1N=CN=C1
Step Eight
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)(C)C(=O)C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reduction reaction

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05144039

Procedure details

The same procedure as in Example 1 was repeated except that (+)-norephedrine hydrochloride was replaced by (-)-norephedrine hydrochloride, triglyme was replaced by 0.4 ml of dimethylformamide, dimethyl sulfide was replaced by diethyl sulfide, monochlorobenzene was replaced by 1,2-dichloroethane, (E)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one was replaced by 0.27 g (1.85 mmoles) of phenyl isopropyl ketone, and the reduction reaction was conducted for 18.5 hours, to obtain 0.27 g of crude (-)-phenylisobutyl alcohol.
[Compound]
Name
(+)-norephedrine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.27 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C[C@H](N)[C@H](O)C1C=CC=CC=1.Cl.COCCOCCOCCOC.CSC.C(SCC)C.ClC1C=C(Cl)C=CC=1/C=C(/N1C=NC=N1)\C(=O)C(C)(C)C.[CH:54]([C:57]([C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1)=[O:58])([CH3:56])[CH3:55]>ClCCCl.ClC1C=CC=CC=1.CN(C)C=O>[C:59]1([CH:57]([OH:58])[CH:54]([CH3:55])[CH3:56])[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1 |f:0.1|

Inputs

Step One
Name
(+)-norephedrine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)\C=C(/C(C(C)(C)C)=O)\N1N=CN=C1
Step Eight
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)(C)C(=O)C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reduction reaction

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05144039

Procedure details

The same procedure as in Example 1 was repeated except that (+)-norephedrine hydrochloride was replaced by (-)-norephedrine hydrochloride, triglyme was replaced by 0.4 ml of dimethylformamide, dimethyl sulfide was replaced by diethyl sulfide, monochlorobenzene was replaced by 1,2-dichloroethane, (E)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one was replaced by 0.27 g (1.85 mmoles) of phenyl isopropyl ketone, and the reduction reaction was conducted for 18.5 hours, to obtain 0.27 g of crude (-)-phenylisobutyl alcohol.
[Compound]
Name
(+)-norephedrine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.27 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C[C@H](N)[C@H](O)C1C=CC=CC=1.Cl.COCCOCCOCCOC.CSC.C(SCC)C.ClC1C=C(Cl)C=CC=1/C=C(/N1C=NC=N1)\C(=O)C(C)(C)C.[CH:54]([C:57]([C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1)=[O:58])([CH3:56])[CH3:55]>ClCCCl.ClC1C=CC=CC=1.CN(C)C=O>[C:59]1([CH:57]([OH:58])[CH:54]([CH3:55])[CH3:56])[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1 |f:0.1|

Inputs

Step One
Name
(+)-norephedrine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)\C=C(/C(C(C)(C)C)=O)\N1N=CN=C1
Step Eight
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)(C)C(=O)C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reduction reaction

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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